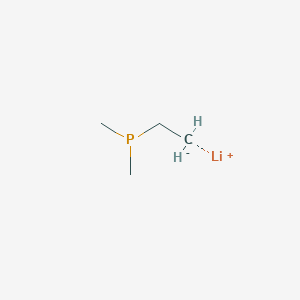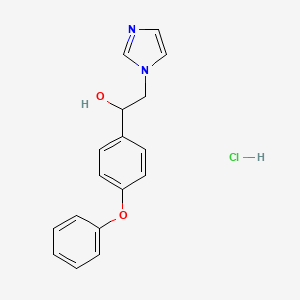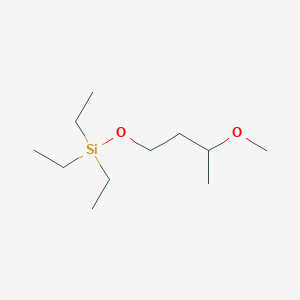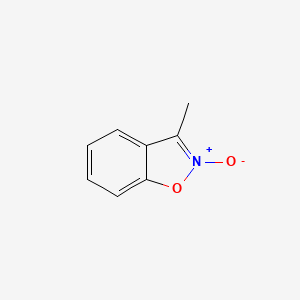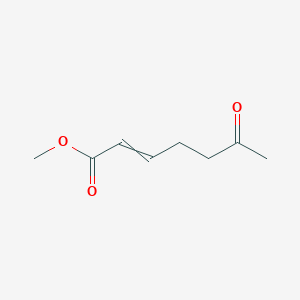methanone CAS No. 76781-15-2](/img/structure/B14437166.png)
[4-(4-Amino-5,6,7,8-tetrahydroquinazolin-2-yl)piperazin-1-yl](phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Amino-5,6,7,8-tetrahydroquinazolin-2-yl)piperazin-1-ylmethanone is a complex organic compound that features a quinazoline core, a piperazine ring, and a phenylmethanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Amino-5,6,7,8-tetrahydroquinazolin-2-yl)piperazin-1-ylmethanone typically involves multiple steps. One common method involves the reaction of 4-amino-5,6,7,8-tetrahydroquinazoline with piperazine and benzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Amino-5,6,7,8-tetrahydroquinazolin-2-yl)piperazin-1-ylmethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce various amine derivatives .
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules.
Biology
In biological research, 4-(4-Amino-5,6,7,8-tetrahydroquinazolin-2-yl)piperazin-1-ylmethanone has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development .
Medicine
Medicinally, this compound is explored for its potential therapeutic effects. It has shown promise in preliminary studies as an antiviral and anticancer agent, owing to its ability to inhibit key enzymes and pathways involved in disease progression .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications .
Mécanisme D'action
The mechanism of action of 4-(4-Amino-5,6,7,8-tetrahydroquinazolin-2-yl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like dihydrofolate reductase and pantothenate kinase, which are crucial for cellular processes. By binding to these enzymes, the compound disrupts their normal function, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Aminopiperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol hydrochloride
- 4-(7,7-Dimethyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-2-yl)morpholine
- 4-Chloro-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine
Uniqueness
What sets 4-(4-Amino-5,6,7,8-tetrahydroquinazolin-2-yl)piperazin-1-ylmethanone apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound for research and industrial applications .
Propriétés
Numéro CAS |
76781-15-2 |
|---|---|
Formule moléculaire |
C19H23N5O |
Poids moléculaire |
337.4 g/mol |
Nom IUPAC |
[4-(4-amino-5,6,7,8-tetrahydroquinazolin-2-yl)piperazin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C19H23N5O/c20-17-15-8-4-5-9-16(15)21-19(22-17)24-12-10-23(11-13-24)18(25)14-6-2-1-3-7-14/h1-3,6-7H,4-5,8-13H2,(H2,20,21,22) |
Clé InChI |
QMUYVIUADUEDOP-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



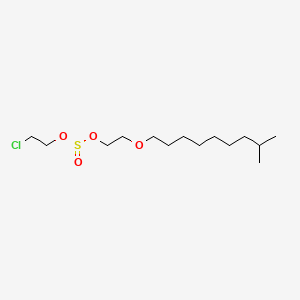
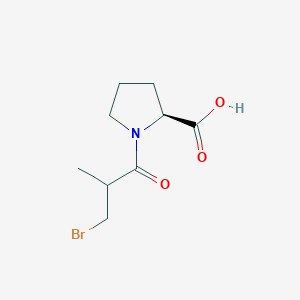




![2-[(2-Ethylhexyl)sulfanyl]-6-nitro-1,3-benzothiazole](/img/structure/B14437125.png)
